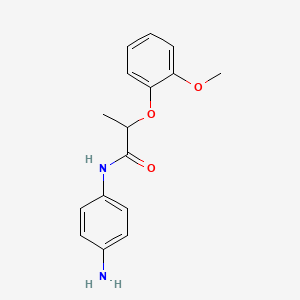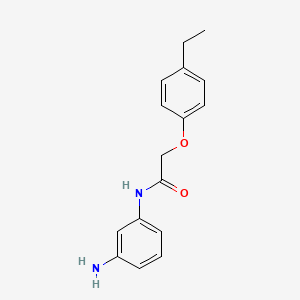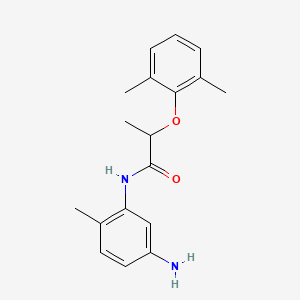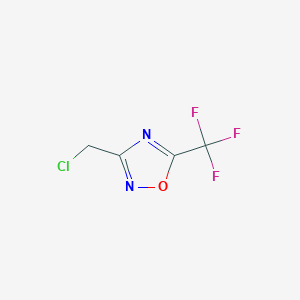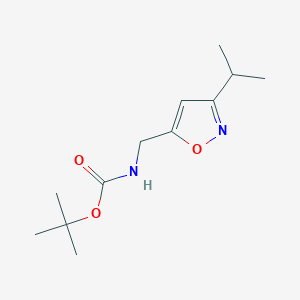
5-N-(Boc)-aminomethyl-3-isopropylisoxazole
Overview
Description
5-N-(Boc)-aminomethyl-3-isopropylisoxazole is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group attached to an isoxazole ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
It’s known that boc-protected amines are widely used in the synthesis of peptides . The Boc group serves as a protective group for amines during peptide synthesis .
Mode of Action
The compound, being a Boc-protected amine, plays a crucial role in peptide synthesis. The Boc group is introduced to protect the amine during the synthesis process and is easily removed under a variety of conditions . This allows for the controlled formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
Boc-protected amines are integral to peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .
Pharmacokinetics
It’s known that the introduction of boc groups to amines can affect the pharmacokinetic properties of the resulting compounds . The Boc group can potentially enhance the stability and bioavailability of the compound .
Result of Action
The primary result of the action of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole is the successful synthesis of peptides. The Boc group protects the amine during synthesis, preventing unwanted side reactions, and can be easily removed when no longer needed .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Boc protection and deprotection can be affected by the choice of solvent, temperature, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
5-N-(Boc)-aminomethyl-3-isopropylisoxazole plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. The Boc group is stable under a wide range of conditions, making it an ideal protecting group for amines in peptide synthesis and other organic reactions . This compound interacts with various enzymes and proteins, including those involved in peptide synthesis, such as aminoacyl-tRNA synthetases and peptidyl transferases. The nature of these interactions is primarily based on the ability of the Boc group to protect the amine functionality, thereby preventing unwanted side reactions and facilitating the synthesis of complex molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can affect the activity of enzymes involved in amino acid metabolism and protein synthesis, leading to changes in cellular function . Additionally, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, the Boc group can inhibit or activate enzymes by blocking or exposing the active site, respectively . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under a wide range of conditions, but it can undergo degradation under acidic or basic conditions, leading to the removal of the Boc group . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function by protecting amine groups and facilitating biochemical reactions. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed in studies, indicating that there is a critical dosage level beyond which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. This compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, which play crucial roles in protein synthesis . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as amino acid transporters, and can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with enzymes and proteins, as well as its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole typically involves the protection of the amine group with a Boc group followed by the formation of the isoxazole ring. One common method involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to cyclization reactions to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-N-(Boc)-aminomethyl-3-isopropylisoxazole can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Oxidation and Reduction: Oxidation of the isoxazole ring to form oxazoles or reduction to form amines.
Common Reagents and Conditions
Deprotection: TFA, HCl, or other strong acids.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotection: The primary amine.
Substitution: Various substituted isoxazoles.
Oxidation: Oxazoles.
Reduction: Amines.
Scientific Research Applications
5-N-(Boc)-aminomethyl-3-isopropylisoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: Compounds with a Boc-protected amine group, such as N-Boc-aminomethylbenzene.
Isoxazole derivatives: Compounds containing an isoxazole ring, such as 3-isopropylisoxazole.
Uniqueness
5-N-(Boc)-aminomethyl-3-isopropylisoxazole is unique due to the combination of the Boc-protected amine and the isoxazole ring. This combination imparts specific chemical reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNXTGLEXMQKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586047 | |
| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-09-3 | |
| Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


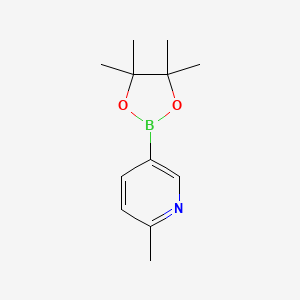
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
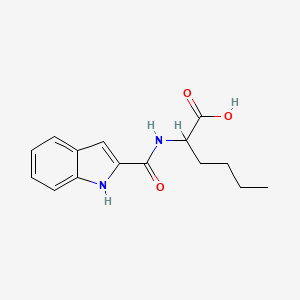
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)
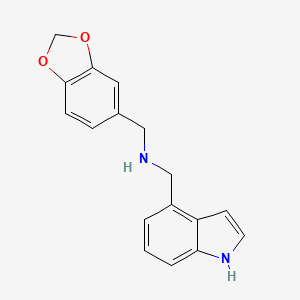
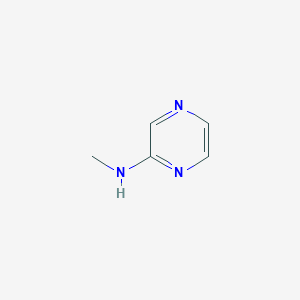
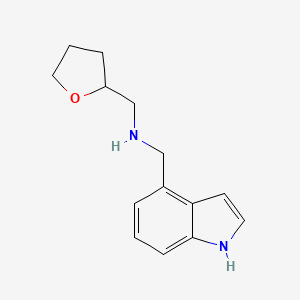
![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)
